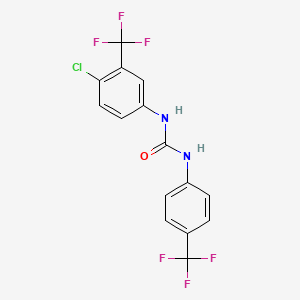

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea

Description

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea is a diarylurea derivative characterized by two aromatic rings linked via a urea (-NH-C(O)-NH-) group. The first aryl group is substituted with a chloro (-Cl) and trifluoromethyl (-CF₃) group at the 4- and 3-positions, respectively, while the second aryl group bears a trifluoromethyl (-CF₃) group at the para position. This structural configuration enhances lipophilicity and metabolic stability, making it a candidate for therapeutic applications, particularly in oncology .

Properties

Molecular Formula |

C15H9ClF6N2O |

|---|---|

Molecular Weight |

382.69 g/mol |

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]urea |

InChI |

InChI=1S/C15H9ClF6N2O/c16-12-6-5-10(7-11(12)15(20,21)22)24-13(25)23-9-3-1-8(2-4-9)14(17,18)19/h1-7H,(H2,23,24,25) |

InChI Key |

NTNLJUOVGYAGCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 4-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity or thermal stability.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

Key Compounds for Comparison

Substituent Impact

- Trifluoromethyl (-CF₃) Groups : Present in all compared compounds, these groups enhance lipophilicity and resistance to oxidative metabolism, improving bioavailability .

- Chloro (-Cl) Substituents : Electron-withdrawing effects stabilize the aromatic ring and may enhance binding to hydrophobic pockets in target proteins .

- Heterocyclic Moieties (Thiazole, Pyridine) : Compounds like 11k and 82 incorporate heterocycles to improve target specificity (e.g., kinase inhibition) and solubility .

Anticancer Activity

Biological Activity

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea, often referred to as a derivative of thiourea, has garnered attention in recent years due to its significant biological activity, particularly in the field of cancer research. This compound exhibits potent cytotoxic effects against various cancer cell lines, making it a subject of interest for potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : C15H10ClF6N2O

- SMILES : FC(F)(F)c1cc(ccc1Cl)N=C=O

This structure features trifluoromethyl groups and a urea linkage, which are critical for its biological activity.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit high cytotoxicity against several cancer cell lines, including:

- Colon Cancer : SW480 and SW620 cell lines

- Prostate Cancer : PC3 cell line

- Leukemia : K-562 cell line

The half-maximal inhibitory concentration (IC50) values for these compounds often fall below 10 µM, indicating potent activity compared to standard chemotherapeutics like cisplatin .

The mechanisms through which this compound exerts its cytotoxic effects include:

- Induction of Apoptosis : Studies have shown that compounds with similar structures induce apoptosis in cancer cells. Flow cytometry analysis revealed that these compounds significantly increase late apoptosis or necrosis in targeted cancer cells .

- Inhibition of Kinases : Some derivatives have been identified as inhibitors of specific kinases involved in cancer progression, such as the AbI kinase, which is crucial in chronic myeloid leukemia .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | SW480 | 1.5 | Apoptosis induction |

| 2 | SW620 | 8.9 | Kinase inhibition |

| 3 | PC3 | 6.0 | Apoptosis induction |

| 4 | K-562 | 9.0 | Kinase inhibition |

This table summarizes the effectiveness of various derivatives against different cancer cell lines, highlighting their potential as therapeutic agents.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of isocyanates with amines. The synthesis methods are crucial as they influence the biological activity of the resulting compounds .

Example Synthesis Method:

-

Starting Materials :

- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

- Appropriate amines

-

Procedure :

- Mix the isocyanate with the amine under controlled conditions.

- Purify the resulting urea derivative through recrystallization or chromatography.

Q & A

Q. How can the synthesis of this urea derivative be optimized to improve yield and purity?

The compound is typically synthesized via carbamate intermediates reacting with amines under basic conditions (e.g., DABCO in acetonitrile at 65°C). Key parameters include stoichiometric control of reactants, solvent choice (acetonitrile for polar aprotic conditions), and reaction temperature. For example, heating at 65°C for 1 hour minimizes side reactions, but impurities like regioisomers may form if substituent reactivity is not carefully balanced . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation and purity assessment .

Q. What structural features contribute to its biological activity, and how do they compare to related analogs?

The compound contains two trifluoromethyl groups and a chloro substituent, which enhance lipophilicity and metabolic stability. Analog studies (e.g., 1-(3-Chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea) show that urea linkages and electron-withdrawing groups (e.g., -CF₃) improve kinase inhibition and cytotoxicity. Substitution at the 4-chloro-3-(trifluoromethyl)phenyl position is critical for target engagement, as seen in STAT3 inhibitors like STAT3-IN-7 .

Q. What initial biological assays are recommended to evaluate its anticancer potential?

Standard protocols include:

- Cell viability assays : MTT or SRB assays using cancer cell lines (e.g., A549, HCT-116) with IC₅₀ values reported in μM ranges (e.g., 1.11–1.98 μM for related derivatives) .

- Mechanistic screens : Apoptosis (Annexin V/PI staining) and cell cycle analysis (flow cytometry) to identify G1 arrest or mitochondrial pathway activation .

Advanced Research Questions

Q. How do contradictory cytotoxicity data across cell lines inform structure-activity relationship (SAR) studies?

Discrepancies in IC₅₀ values (e.g., 1.53 μM in A549 vs. 1.11 μM in HCT-116) may reflect differences in cellular uptake, target expression, or metabolic stability. To resolve these:

- Perform transportability assays (e.g., P-gp efflux inhibition).

- Use proteomics to map kinase expression profiles in resistant vs. sensitive lines .

- Compare substituent effects: Pyridazine or pyrimidine moieties in analogs (e.g., compound 5j) improve potency by 30–50% in specific lineages .

Q. What experimental strategies can validate STAT3 as a primary target vs. off-pathway effects?

- Phosphorylation assays : Western blotting for p-STAT3 (Tyr705) in treated vs. untreated cells (STAT3-IN-7 shows IC₅₀ = 24.7 nM for ATP inhibition) .

- Knockdown/overexpression models : siRNA-mediated STAT3 silencing to confirm loss of compound efficacy.

- Crystallography : Resolve binding modes using STAT3-co-crystal structures, as done for Sorafenib analogs .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic profiles?

- Molecular docking : Screen against STAT3 SH2 domain (PDB: 1BG1) to prioritize substituents with stronger hydrogen bonding (e.g., 4-cyanophenoxy groups in STAT3-IN-7) .

- ADMET prediction : Use tools like SwissADME to optimize logP (target <5) and reduce hepatotoxicity risks. For example, replacing trifluoromethyl with methoxy groups in compound 82 improved solubility without compromising activity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.